

handling and storage guidelines for O-Me Eribulin compound

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Compound of Interest

Compound Name: O-Me Eribulin

Cat. No.: B15607085

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Application Notes and Protocols for Eribulin Compounds

A Note on Nomenclature: The compound "**O-Me Eribulin**" is not a recognized standard name in scientific literature. It is presumed that this refers to Eribulin or its commercially available salt form, Eribulin Mesylate. The following guidelines are based on the available data for Eribulin and Eribulin Mesylate.

Introduction

Eribulin is a synthetic macrocyclic ketone analog of the natural product halichondrin B, isolated from the marine sponge *Halichondria okadai*.^[1] It is a potent microtubule-targeting agent used in the treatment of certain types of cancer.^{[1][2]} These application notes provide detailed guidelines for the safe handling, storage, and use of Eribulin in a research setting, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

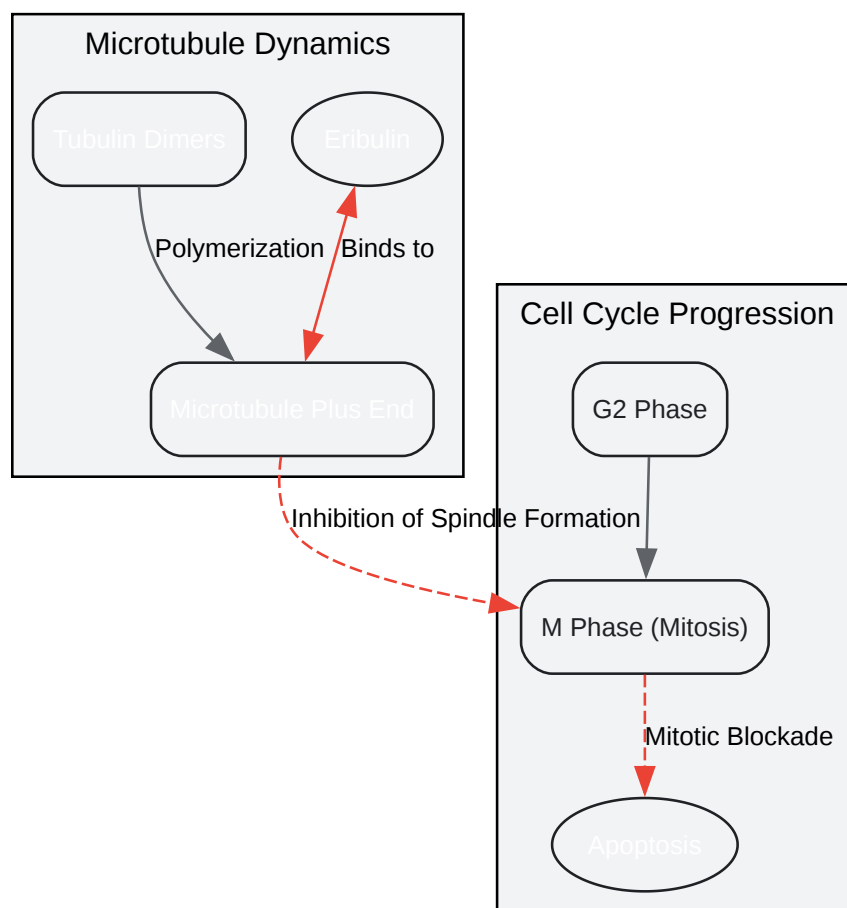
A summary of the key chemical and physical properties of Eribulin and Eribulin Mesylate is provided below.

Property	Eribulin	Eribulin Mesylate
Chemical Formula	C ₄₀ H ₅₉ NO ₁₁ [3]	C ₄₁ H ₆₃ NO ₁₄ S[4]
Molecular Weight	729.9 g/mol [3]	826.0 g/mol [2]
CAS Number	253128-41-5[3]	441045-17-6[4]
Appearance	Not explicitly stated, but the mesylate salt solution is a clear, colorless liquid.[5]	Clear, colorless, sterile solution for intravenous administration. [2]
Solubility	Water solubility is predicted to be 0.0798 mg/mL.[4]	Soluble in water for injection and dehydrated alcohol.[2]

Signaling Pathways

Eribulin's primary mechanism of action is the inhibition of microtubule dynamics. It binds to the plus ends of microtubules, suppressing microtubule growth and leading to cell cycle arrest at the G2/M phase, which ultimately results in apoptotic cell death.[1][6] In addition to its antimitotic effects, Eribulin also impacts other signaling pathways.[1][7][8]

Mitotic Signaling Pathway



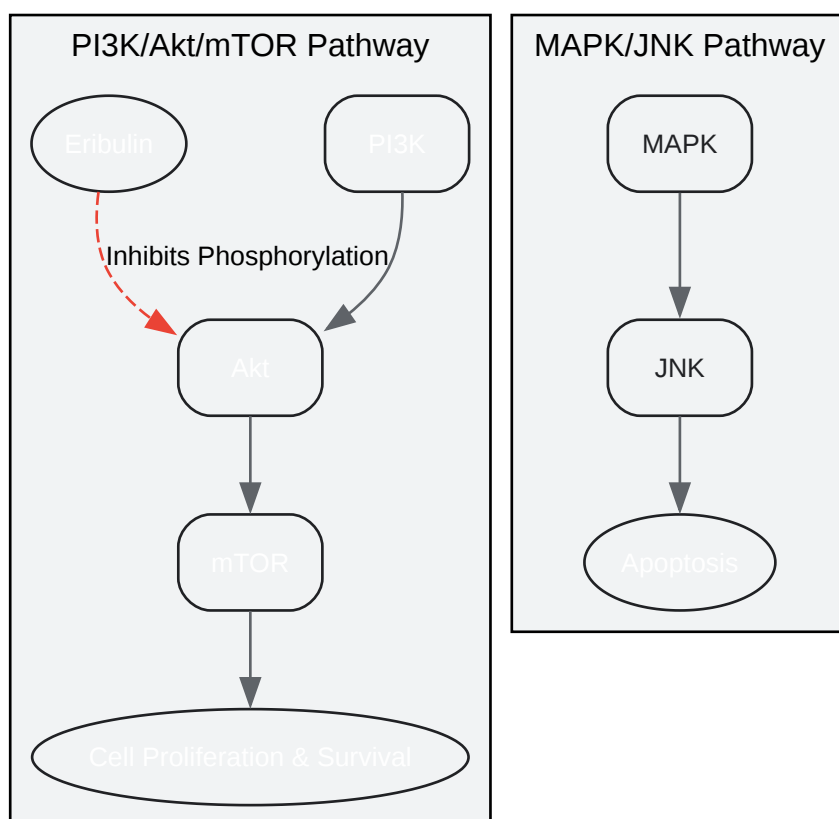
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Caption: Eribulin's primary mechanism of action on microtubule dynamics and the cell cycle.

Non-Mitotic Signaling Pathways

Recent studies have shown that Eribulin can also affect other signaling pathways, such as the PI3K/Akt/mTOR and MAPK/JNK pathways, which are crucial for cell proliferation and survival.

[7][8]



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Caption: Eribulin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Handling and Storage Guidelines

Eribulin is a cytotoxic compound and must be handled with extreme care in a controlled laboratory environment.^[9]

Personal Protective Equipment (PPE)

When handling Eribulin, the following PPE is mandatory:

- Gloves: Two pairs of chemotherapy-tested nitrile gloves.^[10]
- Gown: A disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs.^[10]
- Eye Protection: Safety goggles or a face shield.

- Respiratory Protection: A NIOSH-certified respirator (e.g., N95) should be used when handling the powdered form of the compound or if there is a risk of aerosolization.[11]

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of the Eribulin compound.

Compound Form	Storage Temperature	Light Protection	Additional Notes
Unopened Vials	2°C to 8°C.[12]	Store in original carton to protect from light. [13]	Do not freeze.
Undiluted in Syringe	Room Temperature (15-25°C) for up to 24 hours or 2°C to 8°C for up to 96 hours.[14]	Protect from light.	For immediate use.
Diluted Solution	2°C to 8°C for up to 48 hours.[14]	Protect from light.	Should be used immediately after dilution if possible.[14]

Spill and Disposal Procedures

Spill Management: In case of a spill, the area should be immediately evacuated and secured. [15] Trained personnel wearing appropriate PPE should manage the cleanup using a cytotoxic spill kit.[16] All contaminated materials must be placed in a designated cytotoxic waste container.[17]

Waste Disposal: All materials that have come into contact with Eribulin, including vials, syringes, needles, PPE, and cleaning materials, must be disposed of as cytotoxic waste in accordance with local, state, and federal regulations.[15][17]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a stock solution of Eribulin for in vitro experiments.

Materials:

- Eribulin Mesylate powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile, filtered pipette tips

Procedure:

- Perform all steps in a certified biological safety cabinet (BSC) or a chemical fume hood.
- Wear appropriate PPE as described in section 4.1.
- Allow the Eribulin Mesylate powder to equilibrate to room temperature before opening the vial.
- Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Carefully add the calculated volume of DMSO to the vial containing the Eribulin Mesylate powder.
- Gently vortex or sonicate the vial until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
- Store the aliquots at -20°C or -80°C, protected from light.

Stability Testing Protocol

Objective: To assess the stability of Eribulin solutions under different storage conditions. A study has shown that eribulin mesylate solutions are physico-chemically stable for at least 28

days when stored at either room temperature or under refrigeration.[18]

Materials:

- Eribulin stock solution
- Appropriate sterile diluent (e.g., cell culture medium, phosphate-buffered saline)
- Sterile storage containers (e.g., polypropylene tubes, glass vials)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
- Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 37°C)

Workflow:



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Caption: Workflow for conducting a stability study of Eribulin solutions.

Procedure:

- Prepare a solution of Eribulin at a known concentration in the desired diluent.
- Aliquot the solution into multiple sterile storage containers.
- Store the containers under various conditions to be tested (e.g., different temperatures, light exposure).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
- Analyze the concentration and purity of Eribulin in each sample using a validated HPLC method.

- Compare the results to the initial (time 0) sample to determine the percentage of degradation.
- Analyze the data to establish the stability of the Eribulin solution under the tested conditions.

Conclusion

The handling and storage of Eribulin require strict adherence to safety protocols due to its cytotoxic nature. By following these guidelines, researchers can ensure the integrity of the compound and maintain a safe laboratory environment. The provided protocols offer a foundation for the preparation and stability testing of Eribulin solutions for research purposes.

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